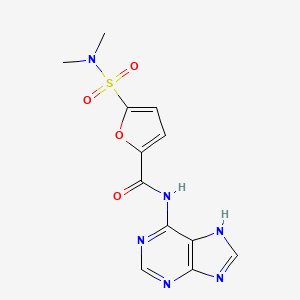

![molecular formula C30H28N4O4 B2968175 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide CAS No. 1223763-32-3](/img/no-structure.png)

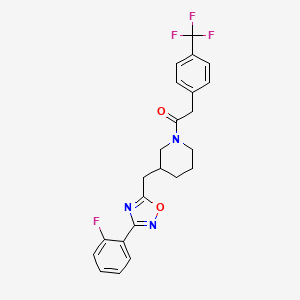

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such compounds typically involves multi-step organic reactions. For example, the pyrazolo[1,5-a]pyrazine ring could be formed through a cyclization reaction . The phenoxyphenyl groups could be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using techniques like NMR spectroscopy and X-ray crystallography . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis

The chemical reactions involving such compounds can be quite complex, depending on the specific functional groups present. For example, the acetamide group could undergo hydrolysis to form an acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various analytical techniques. For example, the melting point and boiling point can be determined using thermal analysis techniques .Aplicaciones Científicas De Investigación

Computational and Pharmacological Potential

The compound is included in the study of 1,3,4-oxadiazole and pyrazole derivatives for their computational and pharmacological potential. The derivatives demonstrated various activities, including toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential (Faheem, 2018).

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been used to synthesize coordination complexes with significant antioxidant activities. These derivatives were tested using various assays, indicating their potential in antioxidant applications (Chkirate et al., 2019).

Antimicrobial and Anti-Inflammatory Agents

A series of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, including the subject compound, were synthesized and evaluated for their antimicrobial and anti-inflammatory activities. This highlights their potential in developing new therapeutic agents (Kendre et al., 2015).

Nonlinear Optical Properties

The nonlinear optical properties of crystalline acetamides, including derivatives similar to the subject compound, have been investigated. This research is significant for their potential application in photonic devices like optical switches and modulators (Castro et al., 2017).

Fluorescent Chemosensor for Metal Ion Detection

Derivatives of the compound have been synthesized and studied for their photophysical properties. One such application is their use as fluorescent chemosensors for metal ion detection, demonstrating potential in analytical chemistry (Khan, 2020).

Rhodium Chemistry and Crystal Structures

The compound's derivatives have been synthesized and characterized in rhodium chemistry, providing insights into their molecular structures and dynamic processes. This research aids in understanding the chemical behavior of such compounds (Cano et al., 1997).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine, which is then coupled with N-(4-phenoxyphenyl)acetamide to form the final product.", "Starting Materials": [ "4-butoxyaniline", "ethyl acetoacetate", "4-nitrophenylhydrazine", "4-phenoxyphenol", "sodium hydride", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "diethyl ether", "methanol", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine", "a. Dissolve 4-butoxyaniline (1.0 eq) in N,N-dimethylformamide (DMF) and cool to 0°C.", "b. Add sodium hydride (1.2 eq) to the reaction mixture and stir for 30 minutes.", "c. Add ethyl acetoacetate (1.1 eq) dropwise to the reaction mixture and stir for 2 hours at room temperature.", "d. Add 4-nitrophenylhydrazine (1.1 eq) to the reaction mixture and stir for 4 hours at room temperature.", "e. Pour the reaction mixture into water and extract with diethyl ether.", "f. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "g. Concentrate the organic layer under reduced pressure to obtain the intermediate as a yellow solid.", "Step 2: Synthesis of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide", "a. Dissolve 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine (1.0 eq) and N-(4-phenoxyphenyl)acetamide (1.1 eq) in methanol.", "b. Add acetic anhydride (1.2 eq) and triethylamine (1.2 eq) to the reaction mixture and stir for 2 hours at room temperature.", "c. Pour the reaction mixture into water and extract with ethyl acetate.", "d. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "e. Concentrate the organic layer under reduced pressure to obtain the final product as a white solid." ] } | |

Número CAS |

1223763-32-3 |

Fórmula molecular |

C30H28N4O4 |

Peso molecular |

508.578 |

Nombre IUPAC |

2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-phenoxyphenyl)acetamide |

InChI |

InChI=1S/C30H28N4O4/c1-2-3-19-37-24-13-9-22(10-14-24)27-20-28-30(36)33(17-18-34(28)32-27)21-29(35)31-23-11-15-26(16-12-23)38-25-7-5-4-6-8-25/h4-18,20H,2-3,19,21H2,1H3,(H,31,35) |

Clave InChI |

AVMBFLPUEIEVGG-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

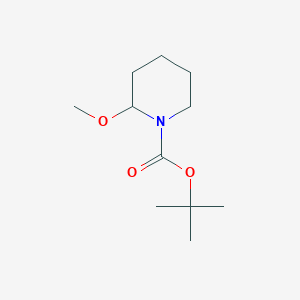

![Methyl 3-[4-(4-methoxyphenyl)piperazino]-3-oxopropanoate](/img/structure/B2968092.png)

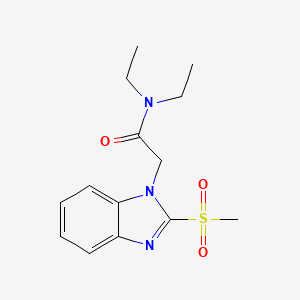

![N-(3,4-dimethoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2968094.png)

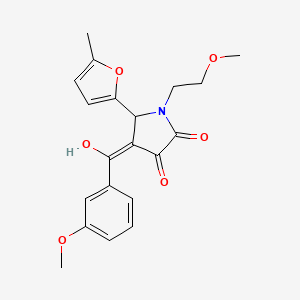

![Benzyl 2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetate](/img/structure/B2968100.png)

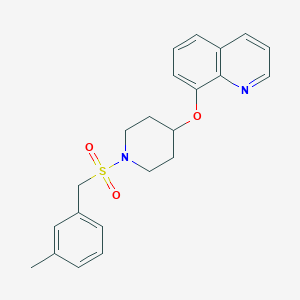

![Cyclopentyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2968103.png)

![ethyl (E)-2-cyano-3-[3-(trifluoromethyl)anilino]prop-2-enoate](/img/structure/B2968114.png)